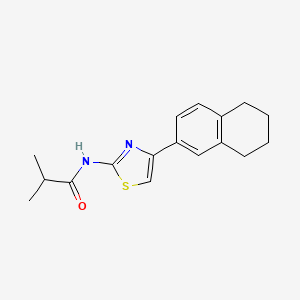
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide” is a chemical compound. The compound is related to “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” which has a molecular formula of CHN, an average mass of 161.243 Da, and a monoisotopic mass of 161.120453 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a tetrahydronaphthalen-2-yl group, a thiazol-2-yl group, and an isobutyramide group. The related compound “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” has a molecular formula of CHN .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activities
A study focused on the synthesis of tetrahydronaphthalene derivatives, revealing significant anti-inflammatory and analgesic activities comparable to indomethacin, a reference drug. These compounds, particularly the thiazolo-coumarin derivatives, demonstrated dual anti-inflammatory and analgesic properties with a superior gastrointestinal tract (GIT) safety profile in experimental models, highlighting their potential in therapeutic applications (Haiba et al., 2014).
Anticancer Potency
Another investigation synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and mouse embryoblast (NIH/3T3) cell lines. Certain derivatives displayed significant antitumor efficiency, particularly against the MCF-7 cell line, indicating their potential as anticancer agents. Additionally, some compounds exhibited excellent apoptotic levels against the A549 cell line, surpassing even cisplatin, a widely used chemotherapy drug (Turan-Zitouni et al., 2018).
Green Chemistry in Material Synthesis
Research aimed at developing environmentally friendly synthesis methods led to the construction of multi-functionalized benzenes using a green mortar and pestle grinding technique. This approach emphasizes the importance of sustainable practices in chemical synthesis and the potential applications of these compounds in various fields, including materials science (Damera & Pagadala, 2023).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide” are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for naphthalene and thiazole derivatives
Mode of Action
Based on its structural similarity to other naphthalene and thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, potentially altering their function.
Biochemical Pathways
Naphthalene and thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound could influence pathways related to these biological processes.
Pharmacokinetics
Its molecular weight (based on the naphthalene core structure, which is approximately 1322023 g/mol ) suggests it could be well-absorbed in the body The presence of the thiazole group might influence its metabolic stability, potentially leading to active metabolites or facilitating its excretion
Result of Action
Given the biological activities associated with naphthalene and thiazole derivatives, it’s possible that this compound could have anti-inflammatory, antiviral, or anticancer effects . .
Propiedades
IUPAC Name |
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRAUSPQRXMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)
![N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2376476.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)
![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)


![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376496.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)
